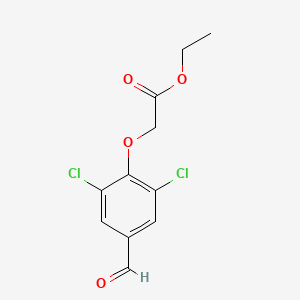

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Description

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a synthetic aromatic ester characterized by a phenoxy core substituted with two chlorine atoms at the 2- and 6-positions and a formyl group at the 4-position. The compound features an ethyl acetate moiety linked via an ether bond to the aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂O₄, with a molecular weight of 289.10 g/mol. The formyl group (-CHO) at the para position enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes .

Properties

IUPAC Name |

ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAJUXMTVVWOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as cesium carbonate . The reaction is carried out in acetone under reflux conditions for about an hour. After the reaction, the mixture is worked up by extraction with dichloromethane, followed by purification using column chromatography over silica gel .

Chemical Reactions Analysis

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms and phenoxyacetate backbone contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the aromatic ring significantly influence the compound's electronic properties, solubility, and biological activity. Key analogs include:

- Substituent Positioning : The 2,6-dichloro arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring due to the electron-withdrawing effects of chlorine. In contrast, the 2,3-dichloro isomer (CAS 61720-24-9) has adjacent chlorines, which may reduce steric hindrance but increase electronic deactivation .

- Functional Groups : The formyl group in the target compound distinguishes it from analogs with methoxy (e.g., ) or imidazole (e.g., ) substituents. The -CHO group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas methoxy groups are electron-donating and stabilize the ring .

Physicochemical Properties

- However, the 2,6-dichloro arrangement may counterbalance this by enhancing hydrophobicity.

- Stability : The electron-withdrawing chlorine and formyl groups may accelerate ester hydrolysis under basic conditions compared to methoxy-substituted analogs (), which are more electron-rich and resistant to nucleophilic attack .

Biological Activity

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its dichlorophenyl and formyl substituents, which contribute to its chemical reactivity and possible pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C11H10Cl2O4

- Molecular Weight : Approximately 277.1 g/mol

- Key Features : The presence of chlorine atoms enhances lipophilicity, which may influence the compound's interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms in the phenoxy group contribute to the compound's overall reactivity and binding affinity .

1. Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to certain bioactive compounds allows it to serve as a useful tool in understanding enzyme mechanisms and developing inhibitors for therapeutic applications.

3. Cytotoxic Effects

Some studies suggest that compounds related to this compound may exhibit cytotoxic effects on cancer cell lines. This activity is likely due to interference with cellular signaling pathways or direct effects on cellular components .

Study 1: Enzyme Interaction

A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity significantly, suggesting potential applications in drug development targeting metabolic disorders.

Study 2: Antimicrobial Activity

In a comparative analysis of various chlorinated phenoxy compounds, this compound was tested against a panel of bacterial strains. The findings revealed moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Data Table: Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.